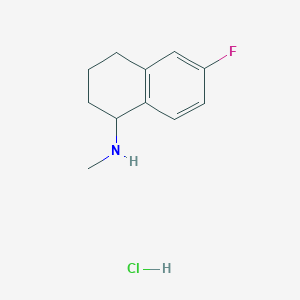

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of tetrahydronaphthalene and contains a fluorine atom and a methyl group attached to the nitrogen atom of the amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Nitriles: Starting from a suitable nitrile precursor, the compound can be synthesized by reducing the nitrile group to an amine using hydrogenation in the presence of a suitable catalyst.

Amination of Halides: Another method involves the amination of a halogenated tetrahydronaphthalene derivative. This can be achieved by reacting the halide with an amine source under appropriate conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction can yield amines or alcohols.

Substitution Products: Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:

6-Fluoro-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Fluoro-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Fluoro-N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

These compounds differ in the nature of the alkyl or aryl group attached to the nitrogen atom, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can impart unique reactivity and biological activity.

Biologische Aktivität

6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1427380-89-9) is a synthetic compound that has recently garnered attention for its potential biological activities. Its structure features a tetrahydronaphthalene core with a fluorine atom and a methyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems and its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅ClFN

- Molecular Weight : 215.7 g/mol

- CAS Number : 1427380-89-9

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its interactions with neurotransmitter systems and potential therapeutic roles.

Neurotransmitter Interactions

Research indicates that compounds structurally similar to this compound may act as modulators of the serotonergic system. This activity is significant due to the role of serotonin in various physiological processes including mood regulation, cognition, and perception.

A study on related compounds demonstrated varying degrees of affinity for serotonin receptors (5-HT receptors), which are crucial for mediating neurotransmission in the brain. The specific receptor interactions and their implications for therapeutic use are summarized in Table 1.

| Compound | Receptor Target | Affinity (Ki) | Notes |

|---|---|---|---|

| 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 5-HT2A | TBD | Potential anxiolytic effects |

| Similar Compound A | 5-HT1A | 0.73 nM | Agonist activity |

| Similar Compound B | 5-HT2C | 2.3 nM | Antagonist activity |

Case Study 1: VHL Inhibition

In a recent study focusing on von Hippel-Lindau (VHL) inhibitors, compounds with structural similarities to this compound were evaluated for their ability to stabilize hypoxia-inducible factor (HIF) under normoxic conditions. This stabilization is critical in cancer biology as it can promote tumor growth by enhancing angiogenesis.

The study reported that certain derivatives exhibited dissociation constants lower than 40 nM, indicating strong binding affinity to VHL. This suggests that similar structural modifications could enhance the biological activity of this compound as a potential therapeutic agent targeting the HIF pathway .

Case Study 2: Serotonergic Modulation

Another investigation into the serotonergic modulation by compounds related to this class highlighted their potential in treating mood disorders. The modulation of serotonin receptors can lead to significant changes in neuronal excitability and neurotransmission patterns. For instance, compounds with high affinity for the 5-HT2A receptor may exhibit antidepressant-like effects .

Eigenschaften

IUPAC Name |

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h5-7,11,13H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMWIZYBAQYHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=C1C=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-89-9 |

Source

|

| Record name | 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.